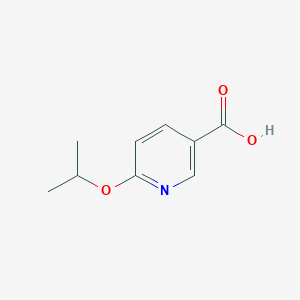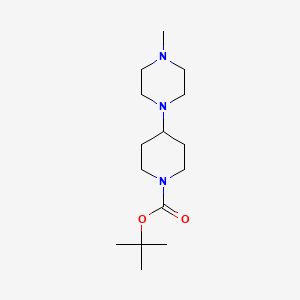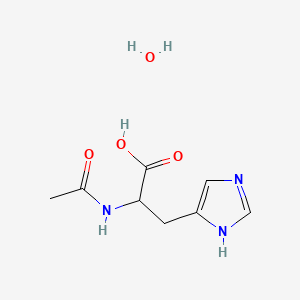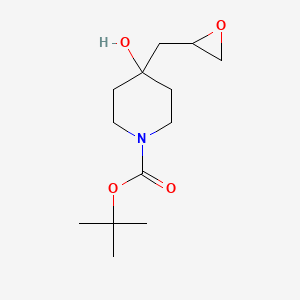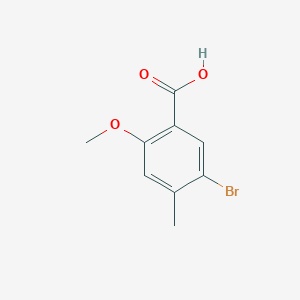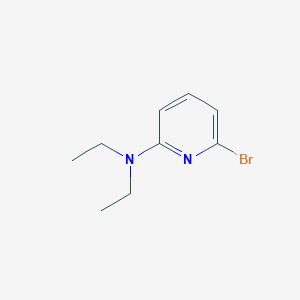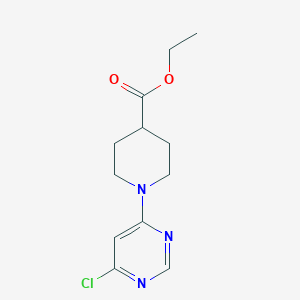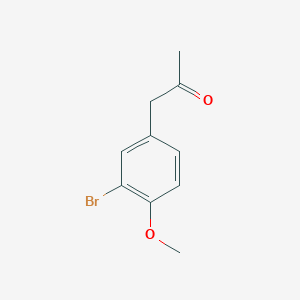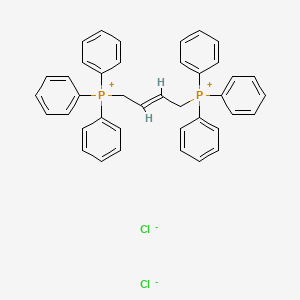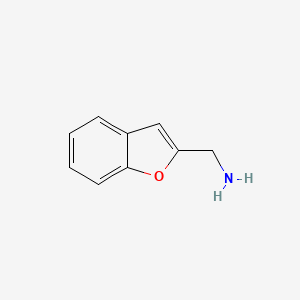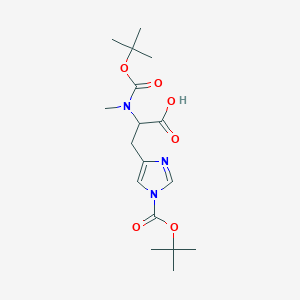
Boc-N-Me-D-His(Boc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-N-Me-D-His(Boc)-OH, also known as Boc-His(Boc)-OH, is a synthetic, water-soluble, and biocompatible peptide that has become increasingly popular in scientific research. It is used in a variety of applications, such as peptide synthesis, protein engineering, and drug design. Boc-His(Boc)-OH is a versatile reagent that can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates.
科学的研究の応用
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has a wide range of applications in scientific research. It can be used to modify proteins, peptides, and small molecules. It is also used in the synthesis of peptide-based drugs and bioconjugates. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to stabilize proteins and peptides, as well as to increase their solubility. It can also be used to modify the structure and activity of proteins and peptides.
作用機序
Boc-N-Me-D-His(Boc)-OH(Boc)-OH functions by forming a covalent bond between the Boc and His(Boc) groups. This bond is formed through a nucleophilic substitution reaction, in which the Boc group acts as the nucleophile and the His(Boc) group acts as the electrophile. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The resulting product is a water-soluble and biocompatible peptide.
Biochemical and Physiological Effects
Boc-N-Me-D-His(Boc)-OH(Boc)-OH has been studied for its biochemical and physiological effects. Studies have shown that Boc-N-Me-D-His(Boc)-OH(Boc)-OH can increase the solubility and stability of proteins and peptides. It can also modify the structure and activity of proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs.
実験室実験の利点と制限
The main advantages of Boc-N-Me-D-His(Boc)-OH(Boc)-OH for lab experiments are its water solubility, biocompatibility, and versatility. It can be used to modify proteins, peptides, and small molecules, as well as to stabilize proteins and peptides. In addition, Boc-N-Me-D-His(Boc)-OH(Boc)-OH can be used to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. However, the main limitation of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is that it is not suitable for use in vivo due to its toxicity.
将来の方向性
The future of Boc-N-Me-D-His(Boc)-OH(Boc)-OH is promising, as it is being explored for a variety of applications. For example, it is being explored as a tool to modify the structure and activity of proteins and peptides. In addition, it is being studied for its potential to modify the pharmacokinetics and pharmacodynamics of peptide-based drugs. Additionally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being explored as a tool to stabilize proteins and peptides, as well as to increase their solubility. Finally, Boc-N-Me-D-His(Boc)-OH(Boc)-OH is being studied for its potential to be used in the synthesis of peptide-based drugs and bioconjugates.
合成法
Boc-N-Me-D-His(Boc)-OH(Boc)-OH is synthesized through a two-step process. First, a Boc-protected amino acid is reacted with a protected histidine to form Boc-N-Me-D-His(Boc)-OH(Boc)-OH. This reaction is carried out under basic conditions, such as sodium hydroxide or potassium carbonate, at elevated temperatures. The second step involves the deprotection of the Boc and His(Boc) groups using aqueous acid, such as trifluoroacetic acid (TFA). This reaction can be carried out at room temperature or elevated temperatures, depending on the desired product.
特性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHNZXOCLBECO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


